- De novo biosynthesis of alpha-zingiberene from glucose in Escherichia coli, Biochemical Engineering Journal, 2021, 176, 108188
Cas no 72-89-9 (Coenzyme A, S-acetate)
Coenzyme A, S-acetate structure
Product Name:Coenzyme A, S-acetate
Coenzyme A, S-acetate 화학적 및 물리적 성질
이름 및 식별자
-
- Coenzyme A, S-acetate
- Acetyl coenzyme A
- ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE
- [14C]-Acetylcholine
- [14C]-Acetyl-Coenzyme A
- [3H]-A
- Acetyl choline ion
- acetylcholine
- acetylcholine cation
- Acetylcholinum
- Acetyl-CoA,Tri-Na
- Acetyl-Coenzyme A
- acetylocholine
- Ach
- Azetylcholin
- Choline acetate (ester)
- trilithium,[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate,trihydrate
- S-Acetyl coenzyme A
- Acetyl coenzyme A
- Acetyl CoA
- S-acetylcoenzym A
- acetyl-S-Coenzyme A
- S-Acetylcoenzyme A
- ac-CoA
- acetylcoenzyme-A
- 66874-07-5
- UNII-76Q83YLO3O
- LMFA07050281
- 11C-Acetylcoenzyme-A; (Acyl-CoA); [M+H]+;
- S-acetyl CoA
- acetylCoA
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
- C00024
- ACO
- MOLI001840
- HY-114293
- AKOS025311419
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(acetylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- ac-S-CoA
- S-acetate CoA
- CHEMBL1230809
- D01AWE
- SCHEMBL6086
- DTXSID30992686
- ZSLZBFCDCINBPY-ZSJPKINUSA-N
- S-Acetyl coenzyme A
- S-acetate Coenzyme A
- S-acetyl-CoA
- BDBM50541870
- Q715317
- S-acetyl-coenzyme A
- C23-H38-N7-O17-P3-S
- acetyl coenzyme-A
- ac-Coenzyme A
- 72-89-9
- 12-Hydroxy Taurolithocholic Acid Sulfate Disodium Salt
- acetyl-CoA
- 76Q83YLO3O
- acetyl-S-CoA
- 9H-purin-6-amine,9-[5-O-[[[[[(3R)-4-[[3-[[2-(acetylthio)ethyl]amino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl]oxy]hydroxyphosphinyl]oxy]hydroxyphosphinyl]-3-O-phosphono-beta-D-ribofuranosy
- CHEBI:15351
- acetyl coenzyme *a
- GTPL3038
- AcCoA
- l]-
- BDBM213238
- CS-0081944
- EINECS 200-790-9
- ac-S-Coenzyme A
- C23H38N7O17P3S
- MeSH ID: D000105
- S-{(9R,13S,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} ethanethioate (non-preferred name)
- NS00016933
- acetyl-CoA tetraanion
- acetyl-coenzyme A(4-)
- AcCoA(4-)
- DB-074639
-
- 인치: 1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1
- InChIKey: ZSLZBFCDCINBPY-ZSJPKINUSA-N
- 미소: O[C@@H]1[C@H](OP(O)(O)=O)[C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C)O[C@H]1N1C=NC2=C(N=CN=C12)N
계산된 속성
- 정밀분자량: 809.12600
- 동위원소 질량: 809.126
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 9
- 수소 결합 수용체 수량: 22
- 중원자 수량: 51
- 회전 가능한 화학 키 수량: 20
- 복잡도: 1380
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 5
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): _5.6
- 토폴로지 분자 극성 표면적: 389Ų
실험적 성질
- 밀도: 1.903
- 굴절률: 1.718
- PSA: 425.34000
- LogP: 0.94640
Coenzyme A, S-acetate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00FF0N-5mg |
ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE |
72-89-9 | 85% | 5mg |
$169.00 | 2025-07-11 | |
| Aaron | AR00FF0N-25mg |
ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE |
72-89-9 | 85% | 25mg |
$682.00 | 2025-07-11 | |
| A2B Chem LLC | AH18203-5mg |
ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE |
72-89-9 | 85% | 5mg |
$119.00 | 2025-07-11 | |
| A2B Chem LLC | AH18203-25mg |
ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE |
72-89-9 | 85% | 25mg |
$460.00 | 2025-07-11 | |
| Key Organics Ltd | CS-1045-10mg |
Acetyl Coenzyme A, Free acid |
72-89-9 | >95% | 10mg |
£1037.00 | 2025-07-11 | |
| Apollo Scientific | BI12186-10mg |
Acetyl Coenzyme A, Free Acid |
72-89-9 | ≥ 95% | 10mg |
£143.00 | 2025-07-11 | |
| Apollo Scientific | BI12186-25mg |
Acetyl Coenzyme A, Free Acid |
72-89-9 | ≥ 95% | 25mg |
£297.00 | 2025-07-11 | |
| Apollo Scientific | BI12186-50mg |
Acetyl Coenzyme A, Free Acid |
72-89-9 | ≥ 95% | 50mg |
£510.00 | 2025-07-11 |
Coenzyme A, S-acetate 합성 방법
합성 방법 1
합성 방법 2
반응 조건
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 6 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 6 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
참조
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763
합성 방법 3
반응 조건
1.1R:
2.12 min, rt
3.1C:9027-46-7
2.12 min, rt
3.1C:9027-46-7
참조
- LsrF, a coenzyme A-dependent thiolase, catalyzes the terminal step in processing the quorum sensing signal autoinducer-2, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(39), 14235-14240
합성 방법 4
반응 조건
1.1R:KHCO3, S:H2O, S:MeCN, 10 min, rt
1.2R:HCl, S:H2O, pH 2
1.2R:HCl, S:H2O, pH 2
참조
- Substrate Specificity of 2-Hydroxyglutaryl-CoA Dehydratase from Clostridium symbiosum: Toward a Bio-Based Production of Adipic Acid, Biochemistry, 2011, 50(17), 3540-3550
합성 방법 5
반응 조건
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
참조
- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel, Journal of the American Chemical Society, 2009, 131(16), 5994-6002
합성 방법 6
합성 방법 7
반응 조건
1.1
참조
- Bacillus cereus strain 10-L-2 produces two arylamine N-acetyltransferases that transform 4-phenylenediamine into 4-aminoacetanilide, Journal of Bioscience and Bioengineering, 2007, 103(2), 147-154
합성 방법 8
합성 방법 9
합성 방법 10
반응 조건
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
1.2R:CHCl3
참조
- Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones, Organic Letters, 2021, 23(1), 37-41
합성 방법 11
반응 조건
1.1R:D-Glucose, S:H2O, 28 h
참조
- Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast, Metabolic Engineering, 2019, 54, 275-284
합성 방법 12
합성 방법 13
합성 방법 14
반응 조건
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
참조
- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins, Organic Letters, 2015, 17(18), 4452-4455
합성 방법 15
반응 조건
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
참조
- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401
합성 방법 16
반응 조건
1.1R:KHCO3, S:H2O, S:MeCN, rt
1.2R:H+, pH 2
1.2R:H+, pH 2
참조
- On the thermodynamic equilibrium between (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA, FEBS Journal, 2010, 277(7), 1738-1746
합성 방법 17
반응 조건
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
참조
- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor, Journal of Natural Products, 2010, 73(2), 151-159
합성 방법 18
반응 조건
1.1C:1H-Imidazole, S:H2O, 10 min, rt
참조
- A simple and efficient method to prepare thio-esters in aqueous solutions, Tetrahedron Letters, 2005, 46(25), 4307-4310
Coenzyme A, S-acetate Raw materials
- Sodium acetate
- Sodium butyrate
- trans-Hex-2-enoic acid
- Coenzyme A, S-(hydrogen propanedioate)
- D(+)-Glucose
- 2,3-Pentanedione,4,5-dihydroxy-, (4S)-
- Adenosine 5'-Triphosphate
- Cysteamine hydrochloride
- Coenzyme A sodium salt hydrate
- 5'-Adenylic acid,monoanhydride with acetic acid (6CI,8CI,9CI)
- Coenzyme A, S-(3-oxobutanoate)
- Dimethyl Phosphate Sodium Salt
- Coenzyme A Trilithium Salt
Coenzyme A, S-acetate Preparation Products
- 2H-Pyran-2-one,6-[2-[(1S,2S,6R,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)- (79394-47-1)
- 2-Propanone,1-hydroxy-3-(phosphonooxy)- (57-04-5)
- Dihydromonacolin L (86827-77-2)
- Adenosine monophosphate (61-19-8)
- Coenzyme A, S-butanoate (2140-48-9)
- Coenzyme A, S-(hydrogen butanedioate) (604-98-8)
- Coenzyme A, S-(3-oxobutanoate) (1420-36-6)
- Coenzyme A, S-(hydrogen 2-methylpropanedioate) (1264-45-5)
Coenzyme A, S-acetate 관련 문헌
-
Vitaly Gurylev,Chung-Yi Su,Tsong-Pyng Perng Phys. Chem. Chem. Phys., 2016,18, 16033-16038
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
72-89-9 (Coenzyme A, S-acetate) 관련 제품
- 75520-41-1(Acetyl Coenzyme A Trilithium Salt)
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 102282-28-0(Coenzyme A, S-butanoate, lithium salt (1:3))
- 61815-04-1(Direct Yellow 107)
- 1264-31-9(Coenzyme A, S-(2-hydroxyacetate))
- 15895-27-9(Coenzyme A, S-eicosanoate)
- 1264-57-9(Decanoyl coenzyme A, free acid)
- 17331-98-5(Coenzyme A, S-nonanoate)
- 24305-30-4(Coenzyme A, S-tetracosanoate)
- 110972-33-3(coenzyme A acetyl derivative, disodium salt)
추천 공급업체
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
중국 공급자
시약
钜澜化工科技(青岛)有限公司
골드 회원
중국 공급자
대량
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
중국 공급자
시약
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약